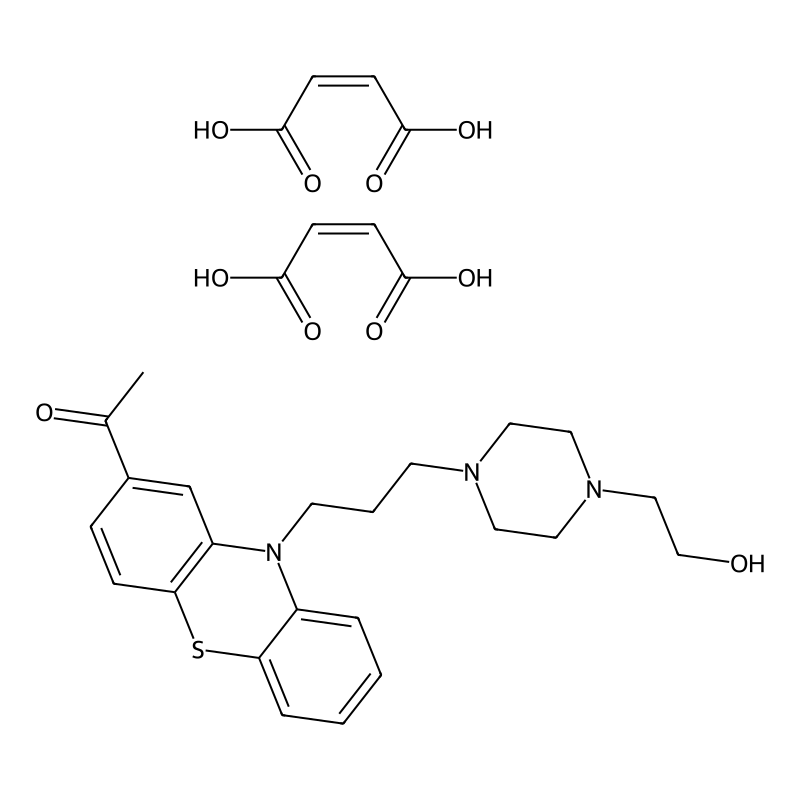

Acetophenazine maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action Research:

Acetophenazine maleate's primary use in research is to understand its mechanism of action in treating schizophrenia and other psychotic disorders. It functions as a typical antipsychotic, primarily blocking dopamine D2 receptors in the brain []. This action is believed to help regulate dopamine signaling, which is thought to be dysregulated in these conditions [].

Researchers use various techniques to study its mechanism, including:

- In vitro binding assays: These assays measure the binding affinity of acetophenazine maleate to different neurotransmitter receptors, such as dopamine D2 and serotonin 5-HT2A receptors [].

- Animal models: Researchers use animal models, like rodents, to investigate the effects of acetophenazine maleate on behavior and brain activity. This helps them understand how the drug alters neurotransmitter systems and influences symptoms like hallucinations and delusions.

- Human neuroimaging studies: These studies use techniques like PET scans to examine the effects of acetophenazine maleate on brain activity in patients with schizophrenia [].

Preclinical Studies:

Preclinical studies involving acetophenazine maleate investigate its potential therapeutic effects in various contexts beyond its established use. These studies often involve animal models and focus on:

- Neurodegenerative diseases: Researchers are exploring the potential benefits of acetophenazine maleate in diseases like Alzheimer's and Parkinson's, which involve disruptions in dopamine signaling [].

- Neuroinflammation: Studies are investigating the anti-inflammatory properties of acetophenazine maleate and its potential role in treating conditions like multiple sclerosis.

- Addiction research: Some studies explore the potential of acetophenazine maleate in treating drug addiction due to its effects on dopamine and other neurotransmitter systems [].

Acetophenazine maleate is a pharmaceutical compound belonging to the class of phenothiazines, which are characterized by a tricyclic structure containing a thiazine ring. The compound is primarily used as an antipsychotic agent, particularly in the treatment of schizophrenia and other psychotic disorders. It acts by antagonizing dopaminergic D2 receptors in the brain, which helps alleviate symptoms such as hallucinations and disorganized thinking. The molecular formula for acetophenazine maleate is , with a molecular weight of approximately 643.71 g/mol .

- Oxidation: This reaction can lead to the formation of various oxidized products, potentially affecting its pharmacological properties.

- Hydrolysis: The maleate salt form can hydrolyze in aqueous environments, releasing acetophenazine and maleic acid.

- Complexation: Acetophenazine can form complexes with metal ions, which may influence its bioactivity and stability .

The primary biological activity of acetophenazine maleate is its role as an antagonist of dopamine D2 receptors. This mechanism is crucial for its antipsychotic effects, as it reduces dopaminergic overactivity associated with psychosis. Additionally, acetophenazine has shown modest binding to androgen receptors and exhibits antiandrogen activity, which may contribute to its side effects and therapeutic profile .

Pharmacodynamics- Dopamine Receptor Antagonism: Blocks postsynaptic D2 receptors in the mesolimbic pathway.

- Serotonin Receptor Interaction: Binds to serotonin receptor subtypes 5-HT6 and 5-HT7, influencing mood and perception.

The synthesis of acetophenazine maleate typically involves the following steps:

- Formation of Acetophenazine: This is achieved through a multi-step synthesis starting from phenothiazine, followed by alkylation and acetylation processes.

- Salt Formation: Acetophenazine is combined with maleic acid in a stoichiometric ratio (two equivalents of maleic acid per mole of acetophenazine) to form the maleate salt. This step often involves dissolving both components in an appropriate solvent and allowing crystallization to occur .

Acetophenazine maleate is primarily used in clinical settings for:

- Management of Schizophrenia: It helps control symptoms such as delusions and hallucinations.

- Treatment of Psychotic Disorders: Effective for various psychotic conditions beyond schizophrenia.

- Potential Use in Other Affective Disorders: Due to its interaction with serotonin receptors, it may have applications in mood disorders .

Research indicates that acetophenazine maleate has several drug interactions that can affect its efficacy and safety:

- Aluminum Hydroxide: This antacid can reduce the absorption of acetophenazine, leading to decreased serum concentrations and potentially diminished therapeutic effects .

- Other Antipsychotics: Co-administration with other antipsychotics may enhance side effects or therapeutic outcomes due to additive effects on dopamine receptor pathways .

Understanding these interactions is crucial for optimizing treatment regimens involving acetophenazine maleate.

Acetophenazine maleate shares structural and functional similarities with other compounds in the phenothiazine class. Here are a few notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Chlorpromazine | Phenothiazine | Antipsychotic | First marketed antipsychotic; broad receptor activity |

| Fluphenazine | Phenothiazine | Antipsychotic | Long-acting formulation available |

| Thioridazine | Phenothiazine | Antipsychotic | Notable for its sedative properties |

| Perphenazine | Phenothiazine | Antipsychotic | Potent D2 antagonist with less sedation |

Uniqueness of Acetophenazine Maleate

Acetophenazine maleate is unique due to its specific receptor binding profile, particularly its interaction with both dopamine and serotonin receptors, which may provide a different therapeutic effect compared to other phenothiazines. Additionally, its antiandrogen activity sets it apart from many other compounds within the same class .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (20.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (20.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (79.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (20.83%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Corrosive;Acute Toxic;Irritant